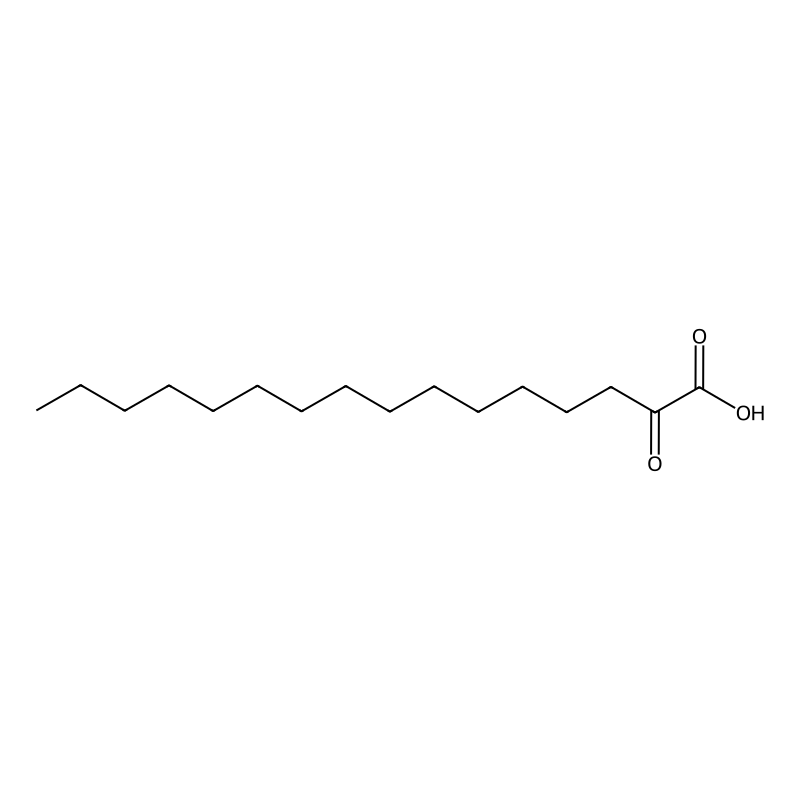

2-Keto palmitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Keto palmitic acid, also known as 2-oxohexadecanoic acid, is the alpha-keto derivative of the ubiquitous 16-carbon saturated fatty acid, palmitic acid. As an oxo fatty acid, its key structural feature is a ketone group at the C-2 position, adjacent to the carboxylic acid. This modification distinguishes it from palmitic acid, which is a primary component of animal and vegetable fats and a central molecule in energy storage and lipid biosynthesis. While not an intermediate in the main fatty acid beta-oxidation cycle, 2-keto palmitic acid is a potential intermediate in the alternative alpha-oxidation pathway and has been identified as a natural constituent in certain algae. Its unique structure imparts specific chemical reactivity and physical properties that are not interchangeable with its parent compound.

References

- PubChem Compound Summary for CID 5282996, 2-oxohexadecanoic acid. National Center for Biotechnology Information.

- PubChem Compound Summary for CID 985, Palmitic acid. National Center for Biotechnology Information.

- S. K. Singh, A. K. Singh, A. K. Mishra, D. P. Tiwari, Eds., Algae Based Polymers, Blends, and Composites (Elsevier, 2017).

Direct substitution of 2-keto palmitic acid for palmitic acid is invalid for many core biological applications, most notably in the study of de novo sphingolipid synthesis. The rate-limiting enzyme for this pathway, Serine Palmitoyltransferase (SPT), specifically catalyzes the condensation of palmitoyl-CoA (the activated form of palmitic acid) with L-serine to form 3-ketosphinganine. The enzyme's active site is structured for a C16 acyl-CoA substrate, and the reaction mechanism does not accommodate a pre-oxidized keto group at the C-2 position. Therefore, using 2-keto palmitic acid as a substitute for palmitic acid to probe or stimulate this fundamental pathway will fail, as it is not a recognized substrate for the key initiating enzyme. This absolute biochemical specificity makes the choice between the two compounds procurement-critical depending on the target pathway.

References

- Han, G. et al. Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. PNAS 106, 8186-8191 (2009).

- Dietz, A. C. & Riezman, H. An improved method to determine serine palmitoyltransferase activity. Lipids Health Dis. 7, 24 (2008).

Enhanced Polarity for Improved Handling in Formulation and Chromatography

The introduction of a ketone at the C-2 position significantly increases the molecule's polarity compared to its parent fatty acid. The calculated Topological Polar Surface Area (TPSA) of 2-keto palmitic acid is over 45% greater than that of palmitic acid. This quantitative difference in polarity suggests improved solubility and miscibility in polar organic solvents (e.g., alcohols, acetonitrile) commonly used in synthetic chemistry, formulation, and analytical techniques like reversed-phase HPLC.

| Evidence Dimension | Topological Polar Surface Area (TPSA) |

| Target Compound Data | 54.4 Ų |

| Comparator Or Baseline | Palmitic Acid: 37.3 Ų |

| Quantified Difference | +17.1 Ų (+45.8%) |

| Conditions | Computationally derived molecular descriptor. |

Higher polarity can simplify handling, improve reaction homogeneity, and alter chromatographic behavior, enabling better separation and purification compared to the more nonpolar palmitic acid.

Distinct Thermal Properties Indicating Different Solid-State Behavior

2-Keto palmitic acid exhibits a distinct melting point compared to palmitic acid, indicating different crystalline packing and intermolecular interactions due to the C-2 keto group. While palmitic acid has a well-defined melting point of 63.1 °C, 2-keto palmitic acid has several reported melting points, including 65-66 °C, suggesting potential polymorphism or sensitivity to purity. This difference is critical for applications involving thermal processing, such as melt-based formulations or phase-change material studies.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 65-66 °C (also reported as 47 °C and 81-82 °C) |

| Comparator Or Baseline | Palmitic Acid: 63.1 °C |

| Quantified Difference | Varies; up to +2.9 °C difference in the primary reported value. |

| Conditions | Standard atmospheric pressure. |

The choice of compound can be dictated by specific melting temperature requirements, and the different solid-state properties affect stability, solubility kinetics, and formulation compatibility.

Specific Precursor for Probing Fatty Acid Alpha-Oxidation Pathways

The alpha-oxidation of fatty acids, a pathway for metabolizing certain lipids, proceeds via the formation of a 2-hydroxy fatty acid followed by oxidation to a 2-keto fatty acid intermediate, which is then decarboxylated. Procuring 2-keto palmitic acid allows researchers to directly introduce this key intermediate into a system, bypassing the initial and potentially rate-limiting enzymatic steps required when starting with palmitic acid. This provides a more precise method for studying the activity of downstream enzymes like 2-hydroxyphytanoyl-CoA lyase or for synthesizing the resulting C15 products.

| Evidence Dimension | Position in Biochemical Pathway |

| Target Compound Data | Direct intermediate prior to decarboxylation. |

| Comparator Or Baseline | Palmitic Acid: Initial substrate requiring two enzymatic steps (hydroxylation, oxidation) to reach the 2-keto intermediate stage. |

| Quantified Difference | Bypasses 2 enzymatic steps. |

| Conditions | Fatty acid alpha-oxidation pathway. |

This compound enables more targeted experimental designs to measure specific enzyme activities or metabolic fluxes within the alpha-oxidation pathway, avoiding confounding factors from upstream reactions.

Metabolic Pathway Analysis of Fatty Acid Alpha-Oxidation

For researchers investigating the later stages of alpha-oxidation or the enzymes responsible for decarboxylation. Using 2-keto palmitic acid as the starting substrate provides a more direct and quantifiable assessment of specific enzyme kinetics compared to using palmitic acid.

Synthesis and Formulation in Polar Organic Systems

In synthetic routes or formulation processes where improved solubility in solvents like methanol or acetonitrile is required. The higher polarity of 2-keto palmitic acid compared to palmitic acid can lead to better processability and reaction efficiency.

Negative Control for de novo Sphingolipid Biosynthesis Assays

As a critical negative control in experiments studying the effects of fatty acids on sphingolipid synthesis. Its inability to act as a substrate for Serine Palmitoyltransferase (SPT) can be used to confirm that observed effects are specific to the canonical pathway initiated by palmitic acid.

References

- Casteels, M. et al. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence. Eur. J. Biochem. 270, 1619-1627 (2003).

- PubChem Compound Summary for CID 5282996, 2-oxohexadecanoic acid & CID 985, Palmitic acid. National Center for Biotechnology Information.

- Han, G. et al. Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. PNAS 106, 8186-8191 (2009).

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types